7,8-dihydroquinazolin-6(5H)-one

描述

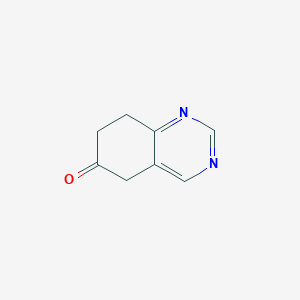

7,8-dihydroquinazolin-6(5H)-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 7,8-dihydroquinazolin-6(5H)-one is the enzyme tRNA guanine Transglycosylase (TGT) . TGT is involved in the post-transcriptional modification of certain tRNAs and plays a crucial role in protein synthesis .

Mode of Action

This compound interacts with TGT, forming a co-crystallized complex

Biochemical Pathways

The interaction of this compound with TGT affects the post-transcriptional modification of tRNAs

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with TGT and the subsequent impact on tRNA modification and protein synthesis . Detailed studies are needed to fully understand these effects.

生化分析

Biochemical Properties

7,8-Dihydroquinazolin-6(5H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with tRNA guanine transglycosylase (TGT), an enzyme involved in the modification of tRNA molecules . The compound binds to the active site of TGT, inhibiting its activity and thereby affecting the tRNA modification process. This interaction highlights the potential of this compound as a biochemical tool for studying tRNA-related processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s binding to TGT involves interactions with key amino acid residues in the enzyme’s active site, leading to enzyme inhibition . This inhibition results in a decrease in tRNA modification, which can have downstream effects on gene expression and protein synthesis. The molecular mechanism of this compound underscores its potential as a modulator of biochemical pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with TGT is a key aspect of its metabolic role, as it affects the modification of tRNA molecules . Additionally, this compound may influence metabolic flux and metabolite levels, further highlighting its significance in biochemical processes.

生物活性

7,8-Dihydroquinazolin-6(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its cytotoxic properties and mechanisms of action.

Synthesis

The synthesis of this compound can be achieved through various methods. A notable approach involves a four-step synthetic route using Mannich salts derived from acetophenones as Michael acceptors. This method allows for the introduction of various aryl substituents, enhancing the compound's biological activity.

Synthetic Route Overview

- Formation of Mannich Salts : Acetophenones react with formaldehyde and ammonia to form Mannich bases.

- Michael Addition : The Mannich salts undergo a Michael addition with cyclohexane-1,4-dione monoethylene acetal.

- Cyclization : Heating and treatment with ammonium acetate lead to the formation of this compound.

- Purification : The final product is purified through recrystallization.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluating its effects on seven different cell lines found that it displayed particularly strong activity against chronic myeloid leukemia cells (K-562), with IC50 values indicating potent antiproliferative effects.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| K-562 (CML) | < 1 | High |

| HL-60 | < 1 | High |

| Hep3B | < 1 | High |

| A549 (Lung) | > 50 | Low |

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through intrinsic and extrinsic pathways, as evidenced by increased levels of active caspases and PARP cleavage.

- Cell Cycle Arrest : It induces G2/M phase arrest, leading to polyploidy in treated cells.

- Microtubule Disruption : Similar to other known anticancer agents, it disrupts microtubule assembly, which is critical for mitosis.

Study 1: Antiproliferative Activity

In a comprehensive study published in Nature, a series of tetrahydroquinolinones were synthesized and evaluated for their antiproliferative activity against colorectal cancer (CRC) cells. Among these, derivatives similar to this compound exhibited micromolar concentrations that effectively inhibited CRC cell growth by inducing oxidative stress and activating autophagy via the PI3K/AKT/mTOR signaling pathway .

Study 2: Structure-Activity Relationship (SAR)

A study focused on the SAR of various substituted quinazolinones revealed that modifications at specific positions significantly impacted biological activity. Compounds with electron-withdrawing groups at the 4-position showed enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

科学研究应用

Cytotoxicity

Research indicates that 7,8-dihydroquinazolin-6(5H)-one exhibits significant cytotoxicity against various cancer cell lines. A study evaluating its effects on seven different cell lines found potent antiproliferative effects, particularly against chronic myeloid leukemia cells (K-562), with IC50 values indicating high selectivity:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| K-562 (CML) | < 1 | High |

| HL-60 | < 1 | High |

| Hep3B | < 1 | High |

| A549 (Lung) | > 50 | Low |

The mechanisms underlying these effects include:

- Induction of Apoptosis : Triggers both intrinsic and extrinsic apoptotic pathways.

- Cell Cycle Arrest : Induces G2/M phase arrest leading to polyploidy.

- Microtubule Disruption : Similar to known anticancer agents, it disrupts microtubule assembly critical for mitosis.

Study 1: Antiproliferative Activity

A comprehensive study published in Nature explored tetrahydroquinolinones for their antiproliferative activity against colorectal cancer (CRC) cells. Derivatives similar to this compound were found to inhibit CRC cell growth effectively by inducing oxidative stress and activating autophagy via the PI3K/AKT/mTOR signaling pathway.

Study 2: Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationship of various substituted quinazolinones revealed that modifications at specific positions significantly impacted biological activity. Compounds with electron-withdrawing groups at the 4-position exhibited enhanced potency against cancer cell lines compared to their unsubstituted counterparts.

属性

IUPAC Name |

7,8-dihydro-5H-quinazolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYJHRSBGTWWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NC=C2CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670363 | |

| Record name | 7,8-Dihydroquinazolin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944895-73-2 | |

| Record name | 7,8-Dihydroquinazolin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。